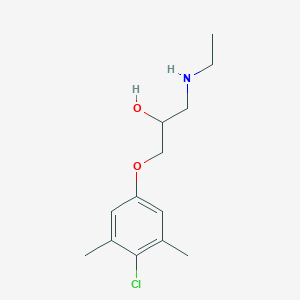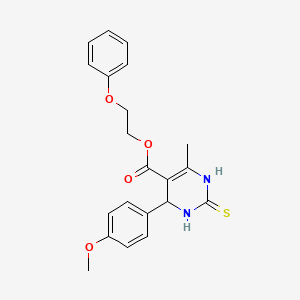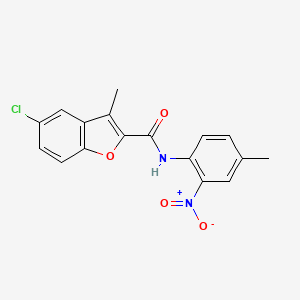
1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol, also known as propranolol, is a beta-blocker medication used to treat hypertension, angina, and other cardiovascular conditions. However, propranolol has also been studied for its potential use in scientific research.
科学的研究の応用
Propranolol has been studied for its potential use in various scientific research applications. One such application is its use in the study of memory consolidation and reconsolidation. Propranolol has been shown to disrupt the reconsolidation of emotional memories, potentially offering a new approach to treating post-traumatic stress disorder.
Another area of research is 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol's potential use in the treatment of cancer. Propranolol has been shown to inhibit the growth and metastasis of certain types of cancer cells, including breast cancer and melanoma.
作用機序
Propranolol works by blocking the beta receptors in the body, which are responsible for the body's response to stress and anxiety. By blocking these receptors, 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol can reduce heart rate, blood pressure, and other physiological responses to stress.
Biochemical and Physiological Effects:
Propranolol has several biochemical and physiological effects on the body. It can reduce heart rate, blood pressure, and cardiac output, and it can also decrease the release of renin, a hormone that regulates blood pressure. Propranolol can also cause bronchoconstriction, which can be problematic for patients with asthma or other respiratory conditions.
実験室実験の利点と制限
One advantage of using 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol in lab experiments is its well-established safety profile. Propranolol has been used clinically for decades and is generally considered safe when used as directed. However, one limitation is that 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol's effects can be variable depending on the individual, making it difficult to control for individual differences in research studies.
将来の方向性
There are several potential future directions for 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol research. One area of interest is its potential use in the treatment of addiction. Propranolol has been shown to reduce drug-seeking behavior in animal models, and it may have potential as a treatment for addiction in humans.
Another area of interest is 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol's potential use in the treatment of anxiety disorders. While 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol is not typically used as a first-line treatment for anxiety, it may have potential as an adjunct therapy in certain cases.
Conclusion:
Propranolol is a beta-blocker medication with potential applications in scientific research. Its well-established safety profile and potential for use in memory consolidation, cancer treatment, addiction, and anxiety disorders make it an interesting area for future research.
合成法
Propranolol can be synthesized through a multi-step process starting with the reaction of 3,5-dimethylphenol with chloroacetyl chloride to form 1-(4-chloro-3,5-dimethylphenoxy)acetone. This intermediate is then reacted with ethylamine and isopropylamine to form 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol.
特性
IUPAC Name |
1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2/c1-4-15-7-11(16)8-17-12-5-9(2)13(14)10(3)6-12/h5-6,11,15-16H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRPLSYSQJTMJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(COC1=CC(=C(C(=C1)C)Cl)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3,5-dimethylphenoxy)-3-(ethylamino)propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216367.png)
![N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea](/img/structure/B5216372.png)
![N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B5216384.png)
![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5216389.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B5216401.png)

![2-(4-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetamide](/img/structure/B5216410.png)

![N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}acetamide](/img/structure/B5216423.png)

![N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-iodobenzamide](/img/structure/B5216444.png)
![(2R*,6S*)-4-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5216454.png)
![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine](/img/structure/B5216457.png)
![butyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5216467.png)